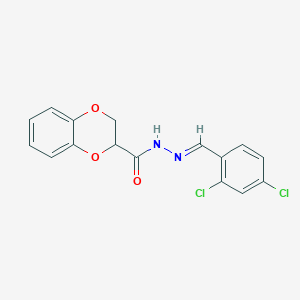
6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PD 153035 and is a potent inhibitor of the epidermal growth factor receptor (EGFR). In
作用機序
The mechanism of action of 6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione involves inhibition of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). This inhibition prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. The inhibition of EGFR has been shown to induce apoptosis in cancer cells, which makes this compound a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione have been extensively studied. This compound has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
実験室実験の利点と制限
The advantages of using 6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione in lab experiments include its potency as an EGFR inhibitor, its selectivity for EGFR over other receptor tyrosine kinases, and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its poor solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on 6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione. One direction is to explore the potential of this compound in combination therapy with other cancer drugs. Another direction is to investigate the potential of this compound in the treatment of other diseases that involve EGFR signaling, such as psoriasis and Alzheimer's disease. Additionally, future research could focus on developing more potent and selective EGFR inhibitors based on the structure of 6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione.
合成法
The synthesis of 6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione involves a series of chemical reactions. The starting material for the synthesis is 4-methoxybenzaldehyde, which is reacted with ethyl acetoacetate to form 4-methoxyphenyl-3-buten-2-one. This intermediate is then reacted with 2-aminobenzoic acid to form 6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione. The synthesis of this compound has been optimized to provide high yields and purity.
科学的研究の応用
6-bromo-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane receptor that plays a critical role in cell growth and proliferation. Inhibition of EGFR has been shown to have therapeutic potential in the treatment of various types of cancer.
特性
IUPAC Name |
6-bromo-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c1-21-11-5-3-10(4-6-11)18-14(19)12-8-9(16)2-7-13(12)17-15(18)20/h2-8H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYFLHGWSGWNNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-acetyl-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5812394.png)
![5-(2-naphthyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5812397.png)

![N-(3-methylbutyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5812421.png)
![N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5812428.png)
![3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5812431.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5812439.png)

![1-[(2-methoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5812448.png)
![4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5812451.png)
![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812470.png)


![N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5812514.png)